D-Fructose-1,6-diphosphate magnesium salt

Description

Overview of its Multifaceted Roles in Fundamental Biological Pathways

Beyond its direct participation in glycolysis and gluconeogenesis, D-fructose-1,6-diphosphate serves as a critical allosteric regulator, influencing the activity of several key enzymes and thereby coordinating various metabolic pathways. rug.nlnih.gov This regulatory function allows cells to respond swiftly to changes in energy status and metabolic demands. rug.nl

One of the most well-documented roles of D-fructose-1,6-diphosphate is as a potent allosteric activator of pyruvate (B1213749) kinase. wikipedia.orgnih.gov Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate. The activation of pyruvate kinase by fructose-1,6-bisphosphate, a product of an earlier step in glycolysis, is a classic example of feed-forward activation. youtube.com This mechanism ensures that as the glycolytic flux increases, the later enzymes in the pathway are prepared to handle the increased flow of intermediates. youtube.com

Furthermore, D-fructose-1,6-diphosphate has been shown to influence the pentose (B10789219) phosphate (B84403) pathway (PPP). The accumulation of fructose-1,6-bisphosphate can lead to the shunting of glucose-6-phosphate into the PPP. researchgate.net This pathway is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, as well as for generating precursors for nucleotide synthesis. researchgate.nettaylorandfrancis.com In some organisms, fructose-1,6-bisphosphate can inhibit the enzyme transaldolase, which is involved in the non-oxidative phase of the PPP. nih.gov

The table below details some of the key enzymes allosterically regulated by D-Fructose-1,6-diphosphate.

| Enzyme | Pathway | Effect of D-Fructose-1,6-diphosphate | Consequence of Regulation |

| Pyruvate Kinase | Glycolysis | Activation | Enhances the final step of glycolysis, ensuring efficient pyruvate production. youtube.comnih.gov |

| Phosphofructokinase-1 (PFK-1) | Glycolysis | Weak Inhibition (at high concentrations) | A form of feedback to modulate the rate of its own synthesis. researchgate.net |

| Fructose-1,6-bisphosphatase-1 (FBPase-1) | Gluconeogenesis | Inhibition (in some contexts) | Prevents futile cycling with glycolysis. nih.gov |

| NAD+-dependent L-(+)-lactate dehydrogenase | Fermentation | Activation | Can influence the fate of pyruvate under anaerobic conditions. abcam.com |

| Acetate (B1210297) Kinase | Bacterial Metabolism | Inhibition | Modulates acetate metabolism in certain bacteria. abcam.com |

| Transaldolase | Pentose Phosphate Pathway | Inhibition (in E. coli) | Can alter the flow of intermediates in the non-oxidative PPP. nih.gov |

This interactive table summarizes the diverse regulatory roles of D-Fructose-1,6-diphosphate on various enzymes, illustrating its importance in coordinating cellular metabolism.

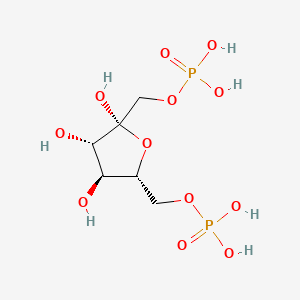

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBGYGVWRKECFJ-ARQDHWQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488-69-7 (Parent) | |

| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048347 | |

| Record name | D-Fructose-1,6-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

94 mg/mL | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34693-15-7, 34378-77-3, 488-69-7 | |

| Record name | β-D-Fructose 1,6-diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34693-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Fructose-1,6-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Fructose 1,6 Diphosphate in Core Metabolic Pathways

Glycolysis and D-Fructose-1,6-Diphosphate Metabolism

D-fructose-1,6-diphosphate is a central molecule in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). Its formation and subsequent cleavage are critical steps that control the flow of metabolites through this energy-yielding process.

D-Fructose-1,6-Diphosphate as a Key Glycolytic Intermediate

D-fructose-1,6-diphosphate (F-1,6-BP) is a doubly phosphorylated six-carbon sugar that serves as a key intermediate in glycolysis. researchgate.netbritannica.com Its formation is often considered the committed step of the pathway. Once F-1,6-BP is synthesized, the molecule is destined for cleavage into two three-carbon molecules, which will proceed through the remainder of glycolysis to generate ATP. wikipedia.org The reaction that produces F-1,6-BP is practically irreversible under physiological conditions, ensuring that the glycolytic pathway proceeds in the forward direction. britannica.comvaia.com This positions F-1,6-BP at a crucial control point, and the enzyme responsible for its formation is subject to intricate regulation. wikipedia.org

Enzymatic Formation from Fructose-6-Phosphate (B1210287) by Phosphofructokinase-1 (PFK-1)

The synthesis of D-fructose-1,6-diphosphate from fructose-6-phosphate (F6P) is catalyzed by the enzyme Phosphofructokinase-1 (PFK-1). vaia.comwikipedia.org This reaction involves the transfer of a phosphoryl group from an ATP molecule to the C1 position of F6P. proteopedia.org The reaction is as follows:

Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP wikipedia.org

This step is a major rate-determining point for glycolysis and is tightly regulated. proteopedia.org Magnesium ions (Mg2+) are essential for this reaction, as the true substrate for the kinase is the ATP-Mg2+ complex. proteopedia.org

Allosteric Regulation of PFK-1 by Cellular Energy Status and Metabolites

PFK-1 is a highly regulated allosteric enzyme, allowing the cell to adjust the rate of glycolysis based on its energy needs. wikipedia.orgnih.gov Its activity is modulated by various activators and inhibitors.

Inhibition by ATP and Citrate: High levels of ATP act as an allosteric inhibitor of PFK-1. vaia.com When cellular energy is abundant, ATP binds to a regulatory site on the enzyme, separate from the catalytic site, decreasing the enzyme's affinity for its substrate, F6P. vaia.comwikipedia.org This feedback inhibition slows down glycolysis when energy is plentiful. wikipedia.org Citrate, an intermediate of the citric acid cycle, also inhibits PFK-1, signaling that the downstream metabolic pathways are saturated. vaia.com

Activation by AMP and Fructose-2,6-bisphosphate: Conversely, high concentrations of AMP, which signal a low energy state, allosterically activate PFK-1 by counteracting the inhibitory effect of ATP. wikipedia.org The most potent activator of PFK-1 in eukaryotes is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.org F-2,6-BP increases PFK-1's affinity for F6P and reduces the inhibitory effect of ATP, thereby stimulating glycolysis when glucose is abundant. wikipedia.org

| Regulator | Effect on PFK-1 | Cellular Condition Signaled |

| ATP | Inhibition | High Energy Charge |

| Citrate | Inhibition | Abundant Biosynthetic Precursors |

| AMP | Activation | Low Energy Charge |

| Fructose-2,6-bisphosphate | Activation | High Glucose Availability |

Characterization of PFK-1 Isozymes and Tissue-Specific Expression

In mammals, PFK-1 exists as a tetramer composed of three distinct subunit types: muscle (M), liver (L), and platelet (P). wikipedia.orgnih.gov These subunits are encoded by different genes and can combine to form various isozymes (e.g., homotetramers like M4 or L4, and heterotetramers like M3L, M2L2, ML3). wikipedia.org The composition of these isozymes varies by tissue type, reflecting the specific metabolic needs of the organ. wikipedia.orgnih.gov

Muscle (PFK-M): Fast-contracting skeletal muscle, which relies on rapid glycolysis for energy, exclusively expresses the M-type subunit, forming PFK-M homotetramers. wikipedia.orgresearchgate.net This isoform exhibits high affinity for F6P. portlandpress.com

Liver (PFK-L): The liver and kidneys predominantly express the L-type subunit. wikipedia.org The PFK-L isoform has a lower affinity for F6P but is highly sensitive to allosteric regulation, which is crucial for the liver's role in maintaining blood glucose homeostasis. portlandpress.com

Platelet (PFK-P): The PFK-P isoform is expressed in various tissues, including cancer cells. researchgate.net It has a relatively low affinity for both F6P and ATP and is less sensitive to ATP inhibition, which can support high glycolytic rates regardless of the cell's energy charge. portlandpress.com

Erythrocytes (red blood cells) express both M and L subunits, resulting in a random assortment of five different isozymes (M4, M3L, M2L2, ML3, L4). wikipedia.org This tissue-specific expression and the differing kinetic properties of the isozymes contribute to the diverse rates of glycolysis and gluconeogenesis observed across different tissues. wikipedia.org

| Isozyme Subunit | Primary Tissue Expression | Key Kinetic/Regulatory Properties |

| PFK-M | Skeletal Muscle wikipedia.org | High affinity for F6P and ATP. portlandpress.com |

| PFK-L | Liver, Kidney wikipedia.org | Low affinity for F6P; highly regulated. portlandpress.com |

| PFK-P | Platelets, Brain, Cancer Cells wikipedia.orgresearchgate.net | Low affinity for F6P and ATP; less sensitive to ATP inhibition. portlandpress.com |

Cleavage of D-Fructose-1,6-Diphosphate by Fructose-1,6-Bisphosphate Aldolase (B8822740) (FBA)

Following its synthesis, D-fructose-1,6-diphosphate is cleaved by the enzyme Fructose-1,6-bisphosphate aldolase (FBA), also known simply as aldolase. wikipedia.org This reversible reaction splits the six-carbon F-1,6-BP into two distinct three-carbon triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govacs.orgproteopedia.org

D-fructose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate

Although this reaction has a large positive standard free energy change (ΔG°′), making it unfavorable under standard conditions, it proceeds readily in the cell because the products are rapidly consumed by subsequent reactions in the glycolytic pathway. chegg.comyoutube.com

Aldolase Catalytic Mechanisms and Substrate Stereoselectivity

Aldolases are divided into two classes based on their catalytic mechanism. Class I aldolases, found in animals and plants, utilize a Schiff base intermediate. wikipedia.orgnih.gov Class II aldolases, found in fungi and bacteria, are metal-dependent enzymes. ebi.ac.uk

The Class I mechanism proceeds as follows:

The open-ring form of F-1,6-BP enters the active site. proteopedia.org

The ε-amino group of a catalytic lysine (B10760008) residue (Lys229 in human muscle aldolase) attacks the carbonyl carbon of the substrate. proteopedia.orgebi.ac.uknih.gov

This forms a protonated Schiff base intermediate. proteopedia.org The formation of this imine is key, as it acts as an electron sink to stabilize the carbanion intermediate formed during C-C bond cleavage. proteopedia.org

A general base, such as an aspartate residue (Asp33), facilitates the cleavage of the C3-C4 bond, releasing the first product, glyceraldehyde-3-phosphate. proteopedia.orgebi.ac.uk

This leaves an enamine intermediate covalently attached to the enzyme. youtube.com

The enamine is then tautomerized and protonated before the Schiff base is hydrolyzed, releasing the second product, dihydroxyacetone phosphate, and regenerating the free enzyme. proteopedia.org

Aldolase enzymes demonstrate remarkable stereoselectivity, controlling the configuration of the new stereogenic centers formed during the reverse (aldol condensation) reaction. acs.orgnih.gov Natural Fructose-1,6-bisphosphate aldolase is highly specific for producing F-1,6-BP with a specific stereochemistry from DHAP and G3P. nih.gov This high degree of stereocontrol is a hallmark of enzyme catalysis and has been exploited in synthetic organic chemistry. nih.govrsc.orgwhiterose.ac.uk Through directed evolution, scientists have even been able to alter the stereochemical course of aldolase reactions to produce unnatural diastereomers. nih.gov

Structural Classification and Mechanistic Distinctions of Aldolase Classes (Class I and Class II)

Fructose-1,6-bisphosphate aldolases (FBA), the enzymes that reversibly cleave fructose-1,6-bisphosphate, are categorized into two main classes based on their catalytic mechanism. researchgate.net These two classes, while catalyzing the same reaction, are evolutionarily and mechanistically distinct and share minimal sequence identity. wikipedia.orgnih.gov Both classes, however, typically feature a TIM barrel protein fold, characterized by an α/β domain, which contains the active site. wikipedia.org

Class I Aldolases: Found predominantly in animals, plants, and green algae, Class I aldolases operate through a Schiff base mechanism. researchgate.netacs.orgbu.edu The process involves the formation of a covalent intermediate between the enzyme and the substrate. A highly conserved lysine residue in the active site attacks the carbonyl carbon of dihydroxyacetone phosphate (DHAP), forming a protonated Schiff base. researchgate.netwikipedia.orgnih.gov This intermediate acts as an electron sink, facilitating the subsequent aldol (B89426) reaction or cleavage. Tyrosine residues also play a critical role by acting as stabilizing hydrogen acceptors in this mechanism. wikipedia.org The formation of the Schiff base is a defining characteristic of this class. nih.gov

Class II Aldolases: Primarily found in bacteria and fungi, Class II aldolases are metalloenzymes that require a divalent metal ion cofactor, typically Zn²⁺, for catalysis. researchgate.netwikipedia.orgresearchgate.net Instead of forming a covalent intermediate, the metal ion acts as a Lewis acid, polarizing the carbonyl group of the substrate. wikipedia.orgnih.govnih.gov This polarization increases the acidity of the adjacent carbon, facilitating the formation of a stabilized enolate intermediate necessary for the carbon-carbon bond cleavage or formation. nih.govlibretexts.orgebi.ac.uk Two histidine residues are often involved in binding the zinc cofactor. wikipedia.org

Table 1: Comparison of Class I and Class II Fructose-Bisphosphate Aldolases

| Feature | Class I Aldolase | Class II Aldolase |

|---|---|---|

| Catalytic Mechanism | Forms a protonated Schiff base intermediate. researchgate.netwikipedia.orgacs.org | Uses a divalent metal ion to polarize the substrate's carbonyl group. wikipedia.orgnih.govnih.gov |

| Key Active Site Residue | Conserved Lysine. researchgate.netbu.edu | Metal-coordinating residues (e.g., Histidine). wikipedia.org |

| Cofactor Requirement | None required. researchgate.net | Divalent metal ion (e.g., Zn²⁺, Co²⁺, Mg²⁺). nih.govnih.govebi.ac.uk |

| Organismal Distribution | Animals, plants, green algae. researchgate.netwikipedia.orgjournalssystem.com | Bacteria, fungi. researchgate.netwikipedia.orgresearchgate.net |

Research into Isozyme-Specific Activities and Organismal Distribution of FBA

Aldolase A: Primarily expressed in muscle and red blood cells, Aldolase A is considered the "glycolytic" isozyme. nih.gov It shows a high affinity for the glycolytic substrate fructose (B13574) 1,6-bisphosphate.

Aldolase B: Found mainly in the liver, kidney, and small intestine, Aldolase B is crucial for both glycolysis and gluconeogenesis. nih.gov It is unique in its ability to cleave both fructose 1,6-bisphosphate and fructose 1-phosphate with similar efficiency, the latter being a key step in dietary fructose metabolism. bu.edu

Aldolase C: This isozyme is predominantly located in the brain and other nervous tissues. nih.gov The structure of Aldolase C is very similar to that of A and B, and the subtle differences in its surface residues are thought to be responsible for its tissue-specific functions, which may include interactions with other proteins. nih.gov

The distribution of FBA classes and their isozymes is evolutionarily complex. While Class I aldolases are characteristic of higher organisms and Class II of bacteria and fungi, some bacteria and archaea also possess Class I enzymes. acs.orgjournalssystem.com In the plant kingdom, different FBA isozymes are found in the cytoplasm and chloroplasts, playing roles in glycolysis and the Calvin cycle, respectively. nih.gov

Table 2: Characteristics of Vertebrate Aldolase Isozymes

| Isozyme | Primary Tissue Distribution | Key Metabolic Role(s) | Substrate Preference |

|---|---|---|---|

| Aldolase A | Muscle, Red Blood Cells nih.gov | Glycolysis bu.edu | High affinity for Fructose 1,6-bisphosphate |

| Aldolase B | Liver, Kidney, Intestine nih.gov | Glycolysis, Gluconeogenesis, Fructose Metabolism bu.edu | Cleaves Fructose 1,6-bisphosphate and Fructose 1-phosphate |

| Aldolase C | Brain, Nervous Tissue nih.gov | Glycolysis in neural tissue | Intermediate between Aldolase A and B |

Gluconeogenesis and D-Fructose-1,6-Diphosphate Metabolism

In the anabolic pathway of gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors, the conversion of D-fructose-1,6-diphosphate is a critical control point. This step is not the simple reversal of the corresponding reaction in glycolysis.

Fructose-1,6-Bisphosphatase (FBPase) as a Rate-Limiting Enzyme in Gluconeogenesis

Fructose-1,6-bisphosphatase (FBPase) is the enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. nih.govvaia.com This reaction is one of the key irreversible steps in gluconeogenesis. nih.gov FBPase is considered a rate-limiting enzyme because its activity is tightly regulated, effectively controlling the flow of substrates towards glucose synthesis. wikipedia.orgoup.com This regulation prevents a "futile cycle" where fructose-6-phosphate and fructose-1,6-bisphosphate are interconverted simultaneously, which would lead to a net consumption of ATP without any metabolic benefit. nih.gov Its strategic position allows it to control the entry of all three-carbon precursors (like lactate (B86563), pyruvate, and glycerol) into the final stages of glucose production. wikipedia.orgtaylorandfrancis.com

Enzymatic Hydrolysis of D-Fructose-1,6-Diphosphate by FBPase

The reaction catalyzed by FBPase is the dephosphorylation of D-fructose-1,6-diphosphate at the C1 position:

D-fructose 1,6-bisphosphate + H₂O → D-fructose 6-phosphate + Pi wikipedia.org

This hydrolysis reaction is exergonic and essentially irreversible under physiological conditions. The catalysis is dependent on the presence of divalent metal ions, with Mg²⁺ and Mn²⁺ being the preferred cofactors. wikipedia.org The mechanism involves the metal ions coordinating with the substrate and a nucleophilic water molecule. One proposed mechanism suggests that a hydroxide (B78521) ion, generated via the action of active site residues like Asp74 and Glu98, attacks the phosphorus atom of the 1-phosphate group, leading to its cleavage. ebi.ac.ukresearchgate.net

Allosteric and Competitive Regulatory Mechanisms of FBPase Activity

FBPase is a highly regulated allosteric enzyme. mdpi.com Its activity is modulated by several cellular metabolites that signal the energy status of the cell. This regulation ensures that gluconeogenesis is active when energy is plentiful and biosynthetic precursors are available, and inactive when the cell requires energy via glycolysis. The binding of allosteric inhibitors induces a significant conformational change in the enzyme's tetrameric structure, shifting it from an active "R" (relaxed) state to a less active "T" (tense) state. nih.govresearchgate.net

Impact of AMP and Fructose-2,6-Bisphosphate on FBPase Kinetics

Two of the most significant physiological inhibitors of FBPase are adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (Fru-2,6-P₂).

AMP: AMP is a key indicator of a low cellular energy state. It acts as a potent allosteric inhibitor of FBPase. nih.govoup.com AMP binds to a distinct allosteric site, approximately 28 Å away from the active site. nih.gov This binding event triggers a large conformational change, reducing the enzyme's affinity for its substrate and stabilizing the inactive T-state. nih.govnih.gov

Fructose-2,6-Bisphosphate (Fru-2,6-P₂): Fru-2,6-P₂ is a powerful allosteric regulator whose levels are controlled by hormones like insulin (B600854) and glucagon (B607659). wikipedia.org It acts as a competitive inhibitor of FBPase, binding to the active site and sterically hindering the access of the substrate, fructose-1,6-bisphosphate. nih.gov It also enhances the inhibitory effect of AMP. nih.gov The presence of Fru-2,6-P₂ causes the enzyme's substrate-velocity curve to shift from a hyperbolic (Michaelis-Menten) shape to a sigmoidal one, indicating a decrease in enzyme affinity for its substrate. nih.govnih.gov

Table 3: Key Regulators of Fructose-1,6-Bisphosphatase (FBPase) Activity

| Regulator | Type of Regulation | Effect on FBPase Activity | Cellular Condition Signaled |

|---|---|---|---|

| AMP | Allosteric Inhibition nih.govmdpi.com | Potent inhibitor | Low energy charge |

| Fructose-2,6-Bisphosphate | Competitive Inhibition nih.gov / Allosteric Inhibition wikipedia.org | Potent inhibitor; increases sigmoidicity nih.gov | High insulin/glucagon ratio (Fed state) |

| ATP | Activation mdpi.com | Stimulator | High energy charge |

| Mg²⁺/Mn²⁺ | Cofactor | Required for catalysis wikipedia.org | N/A (Required for function) |

Structural and Dynamic Insights into FBPase Allosteric Transitions and Information Transmission

Fructose-1,6-bisphosphatase (FBPase), the enzyme responsible for hydrolyzing D-fructose-1,6-diphosphate to fructose-6-phosphate, is a key regulatory point in gluconeogenesis. Its activity is tightly controlled through allosteric mechanisms, which involve conformational changes that transmit information from regulatory sites to the active site.

Crystal structures of FBPase, both with and without the allosteric inhibitor AMP, have provided significant insights into these transitions. nih.gov The enzyme exists as a tetramer and can adopt distinct quaternary conformations, primarily the active R-state and the inactive T-state. plos.org The binding of AMP induces a significant conformational change, causing a transition from the R-state to the T-state. researchgate.net This transition involves a substantial rotation of one pair of subunits relative to the other. researchgate.net

A critical element in this allosteric communication is a dynamic loop within the active site (residues 52-72). plos.org In the active R-state, this loop can switch between an "engaged" and a "disordered" conformation. researchgate.net The engaged state is stabilized by the presence of divalent metal ions like Mg²⁺ or Mn²⁺ and the substrate, D-fructose-1,6-diphosphate, and is essential for catalysis. researchgate.net When AMP binds, it promotes the T-state, which in turn stabilizes a "disengaged," inactive conformation of this loop, rendering the enzyme less active. researchgate.net

Molecular dynamics simulations and site-directed mutagenesis studies have further elucidated the pathways of information transmission within the FBPase protein. nih.gov These studies have identified key amino acid residues at the subunit interfaces and within the AMP binding site that are crucial for mediating the conformational changes upon ligand binding. nih.govplos.org For instance, mutations in the AMP binding site can abolish the cooperative response to this inhibitor. nih.gov These structural and dynamic changes ensure that the catalytic activity of FBPase is exquisitely sensitive to the cell's energy status, as signaled by the concentration of AMP. nih.govplos.orgresearchgate.net

Post-Translational Modifications of FBPase and their Regulatory Consequences (e.g., Phosphorylation)

Beyond allosteric regulation, the activity of Fructose-1,6-bisphosphatase (FBPase) is also modulated by post-translational modifications (PTMs), which can significantly alter the enzyme's kinetic properties and regulatory responses. These modifications provide an additional layer of control, allowing for fine-tuning of gluconeogenesis in response to various physiological conditions.

One of the key PTMs regulating FBPase is phosphorylation. For instance, in the red-eared slider turtle, an animal known for its ability to survive long periods without oxygen (anoxia), FBPase undergoes increased threonine phosphorylation during anoxic conditions. nih.govmdpi.com This phosphorylation is associated with a significant decrease in the enzyme's maximal activity (Vmax) and a reduced affinity for its substrate, D-fructose-1,6-diphosphate. nih.govmdpi.com These changes ultimately lead to the suppression of FBPase activity and the inhibition of gluconeogenesis, a crucial adaptation for conserving energy during periods of oxygen deprivation. nih.govmdpi.com

In addition to phosphorylation, other PTMs such as ubiquitination and SUMOylation have been identified on FBPase. nih.gov While the specific consequences of these modifications on turtle FBPase are still under investigation, they are known to be important regulators of enzyme activity, protein-protein interactions, and protein stability in other contexts. nih.gov These findings highlight the multifaceted nature of FBPase regulation, where PTMs work in concert with allosteric effectors to control metabolic flux through gluconeogenesis.

Characterization of Bifunctional FBP Aldolase/Phosphatase (FBA/P) in Archaea and other Organisms

In contrast to the separate enzymes for aldol condensation and dephosphorylation found in many organisms, most archaea and some deeply branching bacteria possess a remarkable bifunctional enzyme known as fructose-1,6-bisphosphate (FBP) aldolase/phosphatase (FBA/P). researchgate.netresearchgate.net This single enzyme catalyzes two distinct and sequential reactions in the gluconeogenic pathway. researchgate.netnih.gov

First, it performs a reversible aldol condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P) to form FBP. researchgate.netnih.gov Subsequently, it catalyzes the irreversible dephosphorylation of FBP to produce fructose-6-phosphate (F6P) and inorganic phosphate. researchgate.netnih.gov This bifunctionality is achieved within a single catalytic domain, a departure from the more common scenario where bifunctional enzymes have two separate catalytic domains. researchgate.netnih.gov

Structural studies have revealed the fascinating molecular mechanism behind this dual activity. The enzyme undergoes a dramatic, substrate-induced conformational change in its active site. researchgate.netnih.gov This "metamorphosis" of the active-site architecture allows it to perform two chemically distinct reactions. researchgate.netnih.gov For the aldolase reaction, a critical lysine residue forms a Schiff base with DHAP. nih.gov Following the condensation, the active site remodels itself to facilitate the hydrolysis of the phosphate group from FBP. researchgate.net This structural flexibility is crucial for the enzyme's dual catalytic function. researchgate.net The FBA/P from various archaea, such as Thermococcus kodakarensis and Sulfolobus tokodaii, has been characterized, highlighting its thermostable nature, which is advantageous for these organisms living in extreme environments. researchgate.netuniprot.org

| Characteristic | Description | References |

|---|---|---|

| Function | Catalyzes both the aldol condensation of DHAP and GA3P to FBP, and the dephosphorylation of FBP to F6P. | researchgate.netnih.govuniprot.orguniprot.org |

| Organisms | Found in most archaea and some deeply branching bacteria. | researchgate.net |

| Structure | Consists of a single catalytic domain that undergoes conformational changes. | researchgate.netnih.gov |

| Mechanism | Active-site metamorphosis allows for two distinct chemical reactions. | researchgate.netnih.gov |

Interplay between Glycolysis and Gluconeogenesis via the D-Fructose-1,6-Diphosphate Cycle

The interconversion of fructose-6-phosphate and D-fructose-1,6-diphosphate represents a critical regulatory node in central metabolism. This conversion is catalyzed by phosphofructokinase-1 (PFK-1) in the glycolytic direction and fructose-1,6-bisphosphatase (FBPase) in the gluconeogenic direction. The simultaneous operation of these two opposing reactions constitutes a "futile cycle," which, far from being wasteful, plays a crucial role in metabolic control.

Analysis of Futile Cycling and its Impact on Metabolic Flux Control

A futile cycle occurs when two opposing metabolic pathways run simultaneously, resulting in the net consumption of ATP. researchgate.net In the context of D-fructose-1,6-diphosphate, the cycle involves the phosphorylation of fructose-6-phosphate to D-fructose-1,6-diphosphate by PFK-1, followed by the dephosphorylation of D-fructose-1,6-diphosphate back to fructose-6-phosphate by FBPase. biologists.com Each turn of this cycle results in the net hydrolysis of one ATP molecule. biologists.com

While seemingly inefficient, this cycling provides a mechanism for sensitive regulation of metabolic flux. researchgate.net By expending energy, the futile cycle can shift the effective equilibrium of the reactions, allowing for a much greater and more rapid response to changes in the concentrations of allosteric effectors. researchgate.net This enhanced sensitivity is crucial for maintaining metabolic homeostasis. The rate of futile cycling can be influenced by various factors, and it is believed to be a key regulatory mechanism in metabolism. researchgate.net In some organisms, such as bumblebees, it has been hypothesized that this cycle could contribute to thermogenesis, although the significance of this role is still debated. biologists.com Studies in Escherichia coli have shown that under certain growth conditions, the extent of this futile cycling can be limited. nih.gov

Coordinated Regulation of PFK-1 and FBPase Activities in Metabolic Homeostasis

The activities of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase) are reciprocally and tightly regulated to prevent wasteful, uncontrolled futile cycling and to ensure that the direction of metabolic flux (either glycolysis or gluconeogenesis) meets the cell's needs. nih.govresearchgate.net This coordinated regulation is achieved through a combination of allosteric effectors and hormonal control.

A key allosteric regulator is fructose-2,6-bisphosphate (F2,6BP), which is a potent activator of PFK-1 and an inhibitor of FBPase. nih.govyoutube.com The levels of F2,6BP are controlled by a bifunctional enzyme, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). nih.govnih.gov Hormones like insulin and glucagon regulate the activity of this bifunctional enzyme, thereby controlling the concentration of F2,6BP and, consequently, the relative activities of PFK-1 and FBPase. youtube.com

Other allosteric effectors also play a crucial role. ATP, a sign of high energy charge, inhibits PFK-1, while AMP, an indicator of low energy, activates PFK-1 and inhibits FBPase. youtube.com Citrate, an intermediate of the citric acid cycle, also inhibits PFK-1, signaling that the cell's energy and biosynthetic needs are being met. youtube.com This intricate network of regulation ensures that glycolysis and gluconeogenesis are not highly active at the same time, allowing the cell to efficiently manage its energy resources and maintain metabolic balance. nih.gov

| Regulator | Effect on PFK-1 | Effect on FBPase | References |

|---|---|---|---|

| Fructose-2,6-bisphosphate | Activation | Inhibition | nih.govyoutube.com |

| ATP | Inhibition | - | youtube.com |

| AMP | Activation | Inhibition | youtube.com |

| Citrate | Inhibition | - | youtube.com |

Linkages of D-Fructose-1,6-Diphosphate to Other Metabolic Pathways

D-fructose-1,6-diphosphate (FBP) is not only a central intermediate in glycolysis and gluconeogenesis but also serves as a key signaling molecule that influences other metabolic pathways. rug.nl Its intracellular concentration can correlate with the glycolytic flux, allowing it to act as a flux-signaling metabolite. rug.nl

FBP has been shown to modulate the activity of enzymes in various other metabolic processes, including amino acid synthesis, nucleotide synthesis, and lipid metabolism. rug.nl For example, FBP generally has an activating effect on several enzymes involved in lipid metabolism. rug.nl In contrast, it tends to inhibit the activity of different enzymes responsible for nucleotide synthesis. rug.nl

Furthermore, FBP can influence gene expression by modulating the activity of transcription factors. rug.nl In E. coli, the transcription factor 'catabolite repressor activator' (Cra) is thought to be regulated by FBP. rug.nl Cra controls the transcription of numerous operons related to carbon and energy metabolism. rug.nl

The metabolism of fructose itself provides a direct link to the glycolytic pathway at the level of FBP. In the liver, fructose is phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. youtube.com Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). youtube.com Both DHAP and G3P are intermediates of glycolysis, effectively bypassing the main regulatory step catalyzed by PFK-1. youtube.com This can lead to a rapid influx of substrates into the lower part of glycolysis and other connected pathways. nih.gov

Additionally, FBP has been implicated in the chelation of iron, potentially acting as an antioxidant by preventing the formation of reactive oxygen species. wikipedia.org

Integration with the Pentose (B10789219) Phosphate Pathway and Production of Related Metabolites

D-fructose-1,6-diphosphate, an intermediate of glycolysis, plays a significant regulatory role in its parallel metabolic route, the Pentose Phosphate Pathway (PPP). The PPP is a crucial pathway for generating NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, and for producing pentose sugars for nucleotide synthesis. researchgate.netwikipedia.org The integration between glycolysis and the PPP is mediated by shared intermediates, including fructose-6-phosphate and glyceraldehyde-3-phosphate. reactome.orgresearchgate.net

The accumulation of D-fructose-1,6-diphosphate can potently shunt glucose-6-phosphate into the PPP. researchgate.net This redirection occurs as high levels of fructose-1,6-bisphosphate act as a feedback signal, modulating enzymatic activities at the branch point between the two pathways. researchgate.net Specifically, research in Escherichia coli has shown that fructose-1,6-bisphosphate can inhibit the enzyme transaldolase. nih.gov Transaldolase is a key enzyme in the non-oxidative phase of the PPP, catalyzing the transfer of a three-carbon unit. nih.gov This inhibition can lead to an accumulation of upstream PPP intermediates, such as ribose-5-phosphate, which is vital for anabolic reactions like nucleotide and nucleic acid synthesis. wikipedia.orgnih.gov

The primary products of the PPP that are influenced by this integration include:

NADPH: Generated in the oxidative phase of the PPP, NADPH provides the reducing power for biosynthetic reactions, such as fatty acid synthesis, and for the regeneration of glutathione (B108866) to combat oxidative damage. researchgate.netwikipedia.org

Ribose-5-phosphate (R5P): A direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). wikipedia.org

Erythrose-4-phosphate (E4P): Produced during the non-oxidative phase, E4P is a critical precursor for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. wikipedia.org

Table 1: Key Metabolites of the Pentose Phosphate Pathway Linked to Fructose-1,6-Diphosphate Integration

| Metabolite | Abbreviation | Role | Connection to Fructose-1,6-Diphosphate |

|---|---|---|---|

| Nicotinamide Adenine Dinucleotide Phosphate (reduced) | NADPH | Provides reducing equivalents for biosynthesis and antioxidant defense. wikipedia.org | Production is stimulated when F-1,6-BP shunts glucose-6-phosphate into the PPP. researchgate.net |

| Ribose-5-Phosphate | R5P | Precursor for nucleotide and nucleic acid synthesis. wikipedia.org | Its concentration can be elevated by F-1,6-BP-mediated inhibition of transaldolase. nih.gov |

| Erythrose-4-Phosphate | E4P | Precursor for aromatic amino acid synthesis. wikipedia.org | Formed in the non-oxidative PPP, which is interconnected with glycolysis via F-1,6-BP downstream products. wikipedia.orgresearchgate.net |

Involvement in the Calvin-Benson Cycle

In photosynthetic organisms, D-fructose-1,6-diphosphate is a central intermediate in the Calvin-Benson Cycle (also known as the reductive pentose phosphate pathway), the metabolic pathway responsible for converting atmospheric carbon dioxide into carbohydrates. conductscience.comwikipedia.org This cycle occurs in the stroma of chloroplasts and utilizes the ATP and NADPH produced during the light-dependent reactions of photosynthesis. wikipedia.orgbyjus.com

The Calvin-Benson cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. wikipedia.orglibretexts.org D-fructose-1,6-diphosphate is formed during the reduction and regeneration phases. libretexts.orgquizlet.com Its synthesis is catalyzed by the enzyme aldolase, which combines two triose phosphate molecules—glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). wikipedia.orglibretexts.org This reaction is essentially the reverse of the corresponding step in glycolysis. libretexts.org

Following its formation, D-fructose-1,6-diphosphate is irreversibly dephosphorylated by the enzyme fructose-1,6-bisphosphatase (FBPase) to yield fructose-6-phosphate and inorganic phosphate. conductscience.comlibretexts.org This step is a key regulatory point and is considered one of the rate-limiting steps of the cycle. libretexts.org The enzyme FBPase requires a metal ion cofactor, typically magnesium (Mg²⁺), for its catalytic activity. wikipedia.org The resulting fructose-6-phosphate can then be converted into glucose, used to regenerate the initial CO₂ acceptor molecule (ribulose-1,5-bisphosphate), or diverted to synthesize other essential carbohydrates like starch and sucrose (B13894). conductscience.comwikipedia.org

Table 2: Role of D-Fructose-1,6-Diphosphate in the Calvin-Benson Cycle

| Cycle Phase | Key Reaction Involving F-1,6-DP | Enzyme | Significance |

|---|---|---|---|

| Reduction/Regeneration | Glyceraldehyde-3-phosphate (G3P) + Dihydroxyacetone phosphate (DHAP) → D-fructose-1,6-diphosphate | Aldolase | Condenses three-carbon units to form a six-carbon sugar phosphate, linking the reduction phase to the regeneration of the CO₂ acceptor. wikipedia.orglibretexts.org |

| Regeneration | D-fructose-1,6-diphosphate + H₂O → D-fructose-6-phosphate + Pi | Fructose-1,6-bisphosphatase (FBPase) | An irreversible, rate-limiting step that drives the cycle forward and produces a precursor for glucose synthesis and RuBP regeneration. conductscience.comlibretexts.orgwikipedia.org |

Precursor Roles in Biosynthetic Routes via Downstream Intermediates

D-fructose-1,6-diphosphate is a pivotal metabolic node, and its downstream catabolic products serve as fundamental building blocks for a wide array of biosynthetic pathways. The cleavage of D-fructose-1,6-diphosphate by the enzyme aldolase yields two crucial three-carbon intermediates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). researchgate.netnih.gov These compounds are not only central to energy metabolism but are also precursors for numerous fine chemicals and essential biomolecules. researchgate.netnih.gov

The primary biosynthetic roles stemming from these downstream intermediates include:

Carbohydrate Synthesis: In plants, surplus G3P generated during the Calvin cycle is exported from the chloroplast and serves as the starting point for synthesizing sucrose (for transport) and starch (for storage). wikipedia.org Two molecules of G3P can be combined to form one molecule of glucose. byjus.com

Lipid Synthesis: Dihydroxyacetone phosphate (DHAP) can be reduced to glycerol-3-phosphate, which forms the backbone of triglycerides (fats) and glycerophospholipids, the primary components of cellular membranes.

Amino Acid Synthesis: The glycolytic pathway, which proceeds from G3P, produces intermediates such as 3-phosphoglycerate (B1209933) and phosphoenolpyruvate (B93156), which are precursors for the synthesis of amino acids including serine, glycine, cysteine, and the aromatic amino acids.

Specialized Metabolite Synthesis: The intermediates derived from D-fructose-1,6-diphosphate contribute to more specialized pathways. For instance, fructose-6-phosphate, formed from the dephosphorylation of fructose-1,6-diphosphate, is a substrate for fructose-6-phosphate aldolase (FSA). This enzyme can be used in chemo-enzymatic processes to synthesize precursors for iminosugars like D-fagomine. plos.org

Table 3: Biosynthetic Products Derived from Downstream Intermediates of D-Fructose-1,6-Diphosphate

| Downstream Intermediate | Precursor for | Example of Final Product(s) | Metabolic Context |

|---|---|---|---|

| Glyceraldehyde-3-Phosphate (G3P) | Glucose, Amino Acids | Starch, Sucrose, Serine, Glycine | Photosynthesis, Glycolysis wikipedia.orgnih.gov |

| Dihydroxyacetone Phosphate (DHAP) | Glycerol (B35011) backbone | Triglycerides, Phospholipids | Glycolysis, Lipid Synthesis |

| Fructose-6-Phosphate | Iminosugar precursors | D-fagomine | Chemo-enzymatic synthesis plos.org |

D Fructose 1,6 Diphosphate As a Biochemical Regulator and Signaling Molecule

Allosteric Activation of Key Metabolic Enzymes by D-Fructose-1,6-Diphosphate

FDP serves as a potent allosteric activator for several enzymes, ensuring the smooth progression of glycolysis and related pathways. This feed-forward activation mechanism ensures that an accumulation of an early glycolytic intermediate stimulates the later steps of the pathway, thereby preventing a metabolic bottleneck and efficiently producing ATP. youtube.comyoutube.com

Pyruvate (B1213749) kinase (PK) catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. nih.govresearchgate.net The allosteric activation of PK by FDP is a textbook example of feed-forward regulation in metabolism. youtube.com This activation is crucial for coordinating the rate of the upper and lower phases of glycolysis. youtube.com When upstream glycolytic activity increases, the resulting rise in FDP concentration signals PK to increase its activity, thereby pulling the pathway forward. nih.govresearchgate.net

The allosteric binding site for FDP on pyruvate kinase is distinct from the active site, located approximately 40 Å away within the C-terminal regulatory domain (C-domain). nih.govresearchgate.netnih.gov This site was first identified in the crystal structure of yeast pyruvate kinase. nih.govresearchgate.net Structural studies have revealed that the binding pocket is formed by several loops, including a phosphate-binding loop and an effector loop. nih.gov The binding of FDP is primarily ionic, involving interactions between the phosphate (B84403) groups of FDP and specific residues within the binding site. nih.govnih.gov For instance, in human liver pyruvate kinase (hL-PYK), the 1'-phosphate of FDP interacts with Arg501. nih.gov While a single phosphate group is necessary to elicit an allosteric response, the presence of the second phosphate on FDP is crucial for tight binding and effector specificity. nih.gov The specific conformation of the fructose (B13574) ring also plays a role in ensuring the correct positioning of the phosphate groups for optimal binding. nih.gov

The binding of FDP to its allosteric site triggers a significant conformational change in the enzyme, transitioning it from an inactive or low-activity state (T-state) to a highly active state (R-state). nih.govresearchgate.net This activation mechanism involves substantial domain motions. researchgate.net FDP binding induces a destabilization of an α-helix that bridges the allosteric and active sites within the same monomer. nih.gov This destabilization leads to increased flexibility in the (β/α)8-barrel domain and the active site loops that are responsible for substrate binding, ultimately enhancing the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP). nih.govnih.gov This process is also described as a "metal relay," where the allosteric signal is transmitted from the FDP binding site to the active site, influencing the coordination of catalytic metal ions and thereby increasing the enzyme's catalytic efficiency. nih.govresearchgate.net

Mammals express four different isozymes of pyruvate kinase (M1, M2, L, and R), which exhibit distinct regulatory properties. nih.govresearchgate.netoup.com The M1 and M2 isozymes are produced from the same gene through alternative splicing, while the L and R types are produced from a separate gene. researchgate.net This isozyme diversity allows for tissue-specific metabolic regulation.

The allosteric activation by FDP is a key feature that distinguishes these isozymes. The M1-PK isozyme, found in muscle and brain, has a high affinity for its substrate PEP and is not allosterically activated by FDP. researchgate.net In contrast, the M2-PK isozyme, typically expressed in fetal tissues and tumor cells, displays lower activity and is strongly activated by FDP. nih.govresearchgate.netnih.gov The L-PK (liver) and R-PK (red blood cell) isozymes are also allosterically regulated by FDP. oup.com The structural basis for this difference lies in the amino acid sequence of the FDP-binding site, which is affected by the alternative splicing that generates the M1 and M2 isoforms. nih.govresearchgate.net For example, the presence of a lysine (B10760008) residue in the FDP-binding site of PKM2 facilitates the binding of the negatively charged FDP, whereas a negatively charged glutamate (B1630785) at the same position in PKM1 inhibits FDP binding. researchgate.net

Table 1: Isozyme-Specific Regulation of Pyruvate Kinase by FDP

| Isozyme | Tissue Expression | Allosteric Regulation by FDP | Key Characteristics |

| M1-PK | Skeletal muscle, heart, brain oup.com | No researchgate.net | Constitutively active, high affinity for PEP. |

| M2-PK | Fetal tissues, tumor cells oup.com | Yes (Activator) nih.govresearchgate.net | Exists as a less active dimer or a highly active tetramer; FDP promotes the tetrameric state. |

| L-PK | Liver oup.com | Yes (Activator) oup.com | Also regulated by phosphorylation in response to hormonal signals. |

| R-PK | Red Blood Cells oup.com | Yes (Activator) nih.gov | Essential for erythrocyte glycolysis and energy production. |

Beyond pyruvate kinase, FDP also allosterically activates other enzymes. One notable example is the NAD+-dependent L-(+)-lactate dehydrogenase (nLDH) from certain bacteria, such as Butyrivibrio fibrisolvens and Lactococcus lactis. nih.govnih.gov This enzyme is crucial for fermentation, where it catalyzes the reduction of pyruvate to lactate (B86563). nih.govebi.ac.uk FDP activation ensures that when glycolysis is active, the cell can efficiently regenerate NAD+ from NADH, a process necessary to sustain glycolytic flux under anaerobic conditions. nih.govyoutube.com

FDP has also been shown to influence the activity of Glycerol (B35011) kinase from Escherichia coli. However, in this case, FDP acts as an allosteric inhibitor, not an activator. nih.govnih.gov This inhibition is a key mechanism by which glucose metabolism controls glycerol utilization. nih.gov FDP binding shifts the enzyme's equilibrium from a dimeric form to a tetrameric form, which is required for the inhibitory effect. nih.gov

Activation of Pyruvate Kinase (PK) by D-Fructose-1,6-Diphosphate

Inhibitory Effects of D-Fructose-1,6-Diphosphate on Enzyme Activities (e.g., Hexokinases, Acetate (B1210297) kinase)

In addition to its activating roles, FDP can also exert inhibitory effects on certain enzymes, contributing to the fine-tuning of metabolic pathways.

The regulation of Hexokinases , the enzymes that catalyze the first step of glycolysis (the phosphorylation of glucose), by fructose bisphosphates is complex. Early reports suggested that fructose 2,6-bisphosphate, a related signaling molecule, could inhibit hexokinase in the presence of a cytosolic protein factor. nih.gov However, subsequent research indicated that this apparent inhibition was an artifact of the coupled spectrophotometric assay used. nih.gov The activation of phosphofructokinase-1 by the bisphosphate would lead to a rapid consumption of the product of the hexokinase reaction (glucose-6-phosphate), making it appear as if hexokinase itself was inhibited. nih.gov Therefore, a direct inhibitory effect of D-fructose-1,6-diphosphate on hexokinases is not well-established.

FDP is known to be an inhibitor of Acetate kinase . This enzyme is involved in the production of ATP from acetyl-phosphate, a pathway that can be active in certain bacteria. The inhibition of acetate kinase by FDP provides a mechanism to prioritize the use of glucose through glycolysis when it is available, preventing the simultaneous catabolism of acetate.

Role in Transcriptional Regulation of Metabolic Genes

D-Fructose-1,6-diphosphate (FBP), a central intermediate in glycolysis, has emerged as a critical signaling molecule that directly influences the expression of genes central to carbon metabolism. Its intracellular concentration acts as a barometer for glycolytic flux, allowing cells to adjust their transcriptional programs in response to nutrient availability. This regulation is achieved through direct interaction with transcriptional repressors and by modulating widespread phenomena such as carbon catabolite repression.

D-Fructose-1,6-Diphosphate Interaction with Glycolytic Genes Repressors (e.g., CggR)

In the bacterium Bacillus subtilis, the transcription factor CggR (Central glycolytic genes Repressor) controls the expression of the central glycolytic genes. nih.gov D-Fructose-1,6-diphosphate plays a dual role as both an inducer and a structural cofactor for CggR. nih.govnih.govmdpi.complos.org This interaction is characterized by two distinct binding events.

FBP binds to a high-affinity site on the CggR protein with a dissociation constant (Kd) of approximately 6 μM. nih.govmdpi.com This initial binding induces a conformational change that stabilizes the CggR dimeric structure but does not, by itself, cause the repressor to detach from its DNA operator site. nih.govnih.gov The primary inductive role of FBP occurs through its binding to a separate, low-affinity site (Kd > 100 μM). nih.govnih.govmdpi.com When intracellular FBP concentrations rise significantly, reflecting high glycolytic activity, this low-affinity binding triggers the release of the CggR repressor from the DNA, thereby de-repressing the transcription of glycolytic genes. nih.govnih.govnih.gov This mechanism allows the cell to precisely upregulate the machinery for glycolysis when its substrate is abundant.

Modulation of Carbon Catabolite Repression by D-Fructose-1,6-Diphosphate

Carbon catabolite repression (CCR) is a global regulatory mechanism that allows bacteria to preferentially metabolize favored carbon sources like glucose over less-favored ones. In B. subtilis, this process is primarily mediated by the catabolite control protein A (CcpA). D-Fructose-1,6-diphosphate is a crucial metabolic signal for CCR. mdpi.com

The concentration of FBP within B. subtilis changes dramatically based on the available carbon source, being approximately 14 times higher when the cells are grown in the presence of glucose compared to malate. mdpi.com FBP, along with glucose-6-phosphate, functions as a corepressor, stimulating the specific binding of the CcpA-P-Ser-HPr complex to its DNA operator sites (catabolite responsive elements, cre). researchgate.net This action represses the genes required for the utilization of secondary carbon sources. Therefore, FBP serves as a key molecular integration point, linking the specific regulation of glycolytic genes via CggR with the global metabolic hierarchy controlled by CcpA. mdpi.com

Emerging Non-Canonical and Signaling Functions of D-Fructose-1,6-Diphosphate

Beyond its established role as a glycolytic intermediate and transcriptional regulator, D-Fructose-1,6-diphosphate is increasingly recognized for its non-canonical functions as a signaling molecule and a direct enzymatic cofactor. These emerging roles highlight its deep integration into cellular regulation, extending to enzyme activation, energy sensing pathways, and hormone signaling in various organisms.

Role as a Phosphate Donor for Enzyme Activation (e.g., Phosphoglycerate Mutase 1)

Recent research has unveiled a novel chemical signaling role for FBP as a direct phosphate donor for the activation of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1). PGAM1 catalyzes the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG), a critical step in glycolysis. In a unique intra-pathway feedback mechanism, FBP can directly phosphorylate and activate PGAM1.

This activation occurs when FBP donates one of its phosphate groups (from either the C1 or C6 position) to the catalytic histidine residue (His11) within the active site of PGAM1. This process forms a 3-phosphate histidine (3-pHis) modification, which activates the enzyme. This function provides a direct link between the upper and lower stages of glycolysis, ensuring that the pathway can proceed efficiently to support both energy production and biosynthetic processes.

Regulatory Interactions with Protein Kinases (e.g., AMP-activated protein kinase)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. While classically activated by increases in AMP/ATP and ADP/ATP ratios, an alternative, AMP-independent activation mechanism has been identified that is directly regulated by FBP levels. This pathway allows cells to sense glucose availability by monitoring the concentration of FBP.

The mechanism involves the glycolytic enzyme aldolase (B8822740). In the presence of high glucose, FBP levels are elevated, and FBP binds to aldolase. However, during glucose deprivation, FBP levels fall. When unoccupied by FBP, aldolase promotes the assembly of a lysosomal complex that includes v-ATPase, ragulator, axin, liver kinase B1 (LKB1), and AMPK. The formation of this complex is required for the activation of AMPK by its upstream kinase, LKB1. The subsequent addition of FBP can disrupt this complex, specifically the association of axin and LKB1 with the lysosomal components, thereby inhibiting AMPK activation. This establishes aldolase as a sensor of FBP and, by extension, glucose availability, which directly modulates the master energy regulator AMPK.

Investigation of Non-Catalytic Regulatory Functions of FBPase Isozymes (e.g., FINS1 in plants)

In plants, isozymes of Fructose-1,6-bisphosphatase (FBPase), the enzyme that hydrolyzes FBP, have been found to possess regulatory functions that are separate from their catalytic activity. In Arabidopsis thaliana, the cytosolic FBPase isozyme FRUCTOSE INSENSITIVE1 (FINS1) plays a crucial role in a fructose-specific signaling pathway. nih.gov

Remarkably, the regulatory function of FINS1 in mediating fructose signaling is independent of its catalytic activity in sucrose (B13894) biosynthesis. nih.gov This was demonstrated by showing that a catalytically inactive version of the FINS1 protein could still restore fructose sensitivity in a fins1 mutant plant. nih.gov This non-canonical function of FINS1 is involved in fructose-induced seedling developmental arrest and interacts with plant stress hormone signaling pathways, including those for abscisic acid (ABA) and ethylene. nih.gov FINS1-dependent fructose signaling appears to act downstream of ABA synthesis, highlighting a complex interplay between nutrient sensing and hormone regulation that governs plant growth and development. nih.gov This discovery reveals that an ancient metabolic enzyme has been repurposed to act as a signaling hub, decoupling its regulatory role from its metabolic one.

Broader Cellular Signaling Network Interactions (e.g., EGFR, Ras, HMGB1)

D-fructose-1,6-diphosphate (F-1,6-BP) extends its regulatory influence beyond core metabolic pathways, intersecting with critical cellular signaling networks that govern cell proliferation, survival, and stress responses. Emerging research has identified F-1,6-BP as a signaling molecule that can directly interact with and modulate the activity of key proteins within these cascades, including the Epidermal Growth Factor Receptor (EGFR), Ras proto-oncogene, and High Mobility Group Box 1 (HMGB1) protein.

Interaction with EGFR Signaling:

Constitutive activation of the Epidermal Growth Factor Receptor (EGFR) is a common feature in various cancers, such as non-small cell lung cancer (NSCLC). nih.gov This activation drives glucose metabolism to support tumor growth. nih.gov While the direct binding of F-1,6-BP to EGFR itself is not fully elucidated, the glycolytic pathway, in which F-1,6-BP is a key intermediate, is intricately linked to EGFR signaling. nih.govnih.gov Studies have shown that EGFR signaling stimulates glycolysis, and the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which produces a potent allosteric activator of a key glycolytic enzyme, is an essential target of EGFR signaling. nih.gov This suggests an indirect but crucial role for the metabolic state, reflected by levels of intermediates like F-1,6-BP, in the cellular response to EGFR activation. The enzymes that mediate the conversion of F-1,6-BP, namely aldolase A (ALDOA) and fructose-1,6-bisphosphatase 1 (FBP1), have also been implicated in EGFR signaling pathways in cancer. nih.gov

Activation of the Ras Proto-Oncogene:

A significant discovery has been the direct role of F-1,6-BP in activating the Ras proto-oncoprotein, a major regulator of cell proliferation. nih.govresearchgate.net This mechanism is conserved from yeast to mammals. nih.govdoaj.org Research has demonstrated that F-1,6-BP can directly bind to Sos1, the mammalian ortholog of the yeast guanine (B1146940) nucleotide exchange factor (GEF) Cdc25. nih.govresearchgate.net This binding stimulates the dissociation of the Sos1/H-Ras complex, leading to the activation of Ras. nih.govresearchgate.net Consequently, downstream signaling pathways, including the MEK and ERK pathways, are activated. nih.govresearchgate.net This finding suggests a vicious cycle in cancer cells exhibiting the Warburg effect, where enhanced fermentation leads to an accumulation of F-1,6-BP, which in turn hyperactivates Ras, further promoting oncogenic proliferation. nih.govresearchgate.net

Modulation of HMGB1 Function:

Recent studies have unveiled a novel role for nuclear-accumulated F-1,6-BP in directly targeting the High Mobility Group Box 1 (HMGB1) protein. nih.govnih.gov HMGB1 is a non-histone chromosomal protein with diverse roles in transcription, DNA repair, and inflammation. nih.gov F-1,6-BP has been shown to bind directly to HMGB1, targeting specific lysine residues (K43/K44). nih.gov This interaction disrupts the association between the A-box and C-tail of HMGB1, inhibiting its oligomerization. nih.govnih.gov Furthermore, the binding of F-1,6-BP to HMGB1 can enhance the interaction between HMGB1 and the tumor suppressor protein p53, leading to p53 stabilization. nih.gov By modulating HMGB1's functions, F-1,6-BP can impair the DNA-associated activities of HMGB1, such as DNA replication and repair, thereby sensitizing cancer cells to chemotherapeutic agents. nih.govnih.gov Exogenous F-1,6-BP has also been found to inhibit viral replication by promoting the lysosomal degradation of HMGB1 and blocking its binding to the viral genome. nih.gov

Interactive Data Table of Research Findings

| Signaling Protein | Organism/System | Key Finding | Reference |

| Ras | Yeast, Mammalian Cells | F-1,6-BP directly binds to Cdc25/Sos1, activating Ras and its downstream effectors MEK and ERK. | nih.govresearchgate.net |

| HMGB1 | Cancer Cells | Nuclear F-1,6-BP binds to HMGB1, inhibiting its oligomerization and stabilizing p53. | nih.gov |

| HMGB1 | In vitro, In vivo (mice) | F-1,6-BP inhibits viral replication by promoting lysosomal degradation of HMGB1 and blocking its binding to the viral genome. | nih.gov |

| EGFR Pathway | Non-Small Cell Lung Cancer (NSCLC) Cells | EGFR signaling increases the activity of PFKFB3, a key glycolytic regulator upstream of F-1,6-BP formation. | nih.gov |

| HMGB1 | Cancer Cells | F-1,6-BP disrupts the interaction between the HMGB1 A-box and C-tail by targeting K43/K44 residues. | nih.gov |

Structural Biology and Enzymatic Mechanisms Involving D Fructose 1,6 Diphosphate

X-ray Crystallographic Studies of D-Fructose-1,6-Diphosphate-Binding Enzymes

X-ray crystallography has been an indispensable tool in visualizing the atomic-level details of enzyme-substrate interactions. For enzymes that bind D-fructose-1,6-diphosphate, such as Fructose-1,6-bisphosphatase (FBPase), crystallographic studies have provided a wealth of information regarding their active sites and allosteric regulation.

Crystallographic structures of FBPase in complex with its product, fructose-6-phosphate (B1210287) (F6P), and metal ions have illuminated the architecture of the active site. nih.govnih.gov In the absence of allosteric inhibitors, the enzyme adopts an active "R-state" conformation where a critical loop (residues 52-72) is ordered and participates in catalysis. nih.gov The active site contains three metal binding sites. nih.govebi.ac.uk In the presence of Mg²⁺, two of these sites are typically occupied. nih.gov Metal site 1 is coordinated by the carboxylate groups of Glu-97, Asp-118, and Glu-280, along with the 1-phosphate group of the substrate analog. drugbank.com Metal site 2 involves coordination by Glu-97, Asp-118, the 1-phosphate group, and the carbonyl oxygen of Leu-120. drugbank.com The substrate, D-fructose-1,6-diphosphate, binds in a conformation where the C1-phosphate is positioned deep within the active site for hydrolysis. nih.gov The furanose ring and the 6-phosphate group also make crucial contacts with active site residues, ensuring precise positioning for the catalytic reaction.

| Metal Binding Site | Coordinating Residues/Groups | Reference |

| Metal Site 1 | Glu-97, Asp-118, Glu-280, 1-phosphate of substrate | drugbank.com |

| Metal Site 2 | Glu-97, Asp-118, 1-phosphate of substrate, Carbonyl oxygen of Leu-120 | drugbank.com |

This table summarizes the key residues involved in coordinating metal ions in the active site of Fructose-1,6-bisphosphatase.

FBPase is a key regulatory enzyme and is subject to allosteric inhibition by molecules such as adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (F-2,6-P₂). nih.govmdpi.com Crystallographic studies have been pivotal in mapping the binding sites for these allosteric effectors, which are distinct from the active site. nih.govnih.gov The binding of AMP promotes a significant conformational change, transitioning the enzyme from the active R-state to a less active "T-state". nih.govnih.gov This transition involves a rotation of approximately 15-19 degrees between the upper and lower dimers of the tetrameric enzyme. nih.govdrugbank.com This conformational change disorders the catalytically essential loop (residues 52-72), leading to the release of cations from two of the three metal binding sites and a subsequent reduction in enzymatic activity. nih.gov

The synergistic inhibition by AMP and F-2,6-P₂ has also been structurally characterized. drugbank.com The binding of these inhibitors involves a complex network of interactions that are transmitted from the allosteric sites to the active site, highlighting a sophisticated mechanism of allosteric communication within the enzyme. drugbank.com A novel allosteric binding site for a pseudo-tetrapeptide inhibitor has also been identified near the center of the FBPase tetramer, which contacts three of the four subunits. nih.gov More recently, a new covalent allosteric site at residue C128 has been discovered for disulfiram (B1670777) and its derivatives. acs.org

Application of Molecular Dynamics Simulations for Conformational Analysis of FBP-Enzyme Complexes

While X-ray crystallography provides static snapshots of enzyme-ligand complexes, molecular dynamics (MD) simulations offer a dynamic view of these interactions, revealing the conformational flexibility and stability of the complexes over time. kpi.uafrontiersin.org MD simulations have been employed to study the stability of FBPase in complex with various inhibitors. mdpi.com These simulations have confirmed that potent inhibitors can bind stably to the receptor without inducing significant conformational changes in the binding pocket during the simulation period. mdpi.com

Site-Directed Mutagenesis Approaches for Probing Structure-Function Relationships in FBP-Interacting Enzymes

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in an enzyme's structure and function. By systematically replacing residues and analyzing the kinetic and structural consequences, researchers can pinpoint their contributions to substrate binding, catalysis, and allosteric regulation. nih.govnih.gov

In the study of FBPase, mutagenesis of residues at the subunit interface, such as Asn9, Met18, and Ser87, has been shown to significantly affect the affinity for both the allosteric inhibitor AMP and the essential cofactor Mg²⁺. nih.gov For instance, mutating Met18 to arginine dramatically decreased AMP affinity by 20,000-fold without altering Mg²⁺ affinity, while a Met18 to isoleucine mutation resulted in a 50-fold lower activation constant for Mg²⁺ with no change in AMP inhibition. nih.gov These findings demonstrate that perturbations at the subunit interface can have long-range effects on ligand binding at distant sites. nih.gov Similarly, mutating key residues in the AMP binding site, like Lys112 and Tyr113, has confirmed their role in initiating the allosteric signal transmission to the active site. nih.gov

| Mutation | Effect on AMP Affinity (Ki) | Effect on Mg²⁺ Affinity (Ka) | Effect on Catalytic Rate (kcat) | Reference |

| Asn9Asp | 6-fold increase | - | 1.8-fold increase | nih.gov |

| Met18Ile | No alteration | 50-fold lower | - | nih.gov |

| Met18Arg | 20,000-fold decrease | No change | 1.6-fold increase | nih.gov |

| Ser87Ala | 2-fold increase | - | - | nih.gov |

| M248D | - | 6-fold increased affinity | >5-fold increase in catalytic efficiency | nih.gov |

This table presents a selection of site-directed mutagenesis studies on Fructose-1,6-bisphosphatase and their impact on key enzymatic parameters.

The Role of Magnesium Ions as Cofactors in Enzymatic Activity

Divalent metal ions, particularly Mg²⁺ and Mn²⁺, are essential cofactors for the activity of FBPase. wikipedia.org These ions play crucial roles in both the structural integrity of the active site and the catalytic mechanism of phosphate (B84403) ester hydrolysis.

The catalysis by FBPase is critically dependent on the presence of divalent metal ions, with Mg²⁺ being a preferred cofactor. wikipedia.orgnih.gov The catalytic mechanism involves a three-metal-ion-assisted process. nih.gov Crystal structures reveal that Mg²⁺ ions are precisely positioned within the active site to facilitate the hydrolysis of the C1-phosphate group from D-fructose-1,6-diphosphate. nih.govebi.ac.uk

In the proposed mechanism, the Mg²⁺ ion at site 2 coordinates and polarizes a water molecule, which, with the assistance of residues Asp74 and Glu98, generates a hydroxide (B78521) ion. nih.gov This hydroxide ion then acts as a nucleophile, attacking the phosphorus atom of the 1-phosphate group. nih.gov The developing negative charge on the 1-oxygen of the fructose (B13574) moiety is stabilized by its coordination to the Mg²⁺ ion at site 1. nih.gov The specific coordination of magnesium ions is therefore not just a general electrostatic requirement but a highly specific arrangement that is integral to the catalytic steps of the reaction. While other divalent cations like Mn²⁺ can support activity, high concentrations of Mg²⁺ can sometimes be inhibitory in certain FBPase isoforms, highlighting the nuanced and specific role of the magnesium salt form in catalysis. nih.gov

Impact of Metal Ion Affinity on Enzyme Activity and Regulation

The catalytic activity and regulation of several key enzymes in metabolic pathways involving D-fructose-1,6-diphosphate are critically dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being the most physiologically significant. nih.govwikipedia.orgmdpi.com The affinity of these enzymes for Mg²⁺ is a crucial factor that modulates their kinetic properties and responsiveness to allosteric effectors. This relationship is fundamental to controlling the flux through glycolysis and gluconeogenesis.

The primary role of Mg²⁺ in these enzymatic reactions is often to act as a cofactor that facilitates catalysis through several mechanisms. nih.gov It can neutralize the negative charges on the phosphate groups of anionic substrates like Adenosine Triphosphate (ATP) and D-fructose-1,6-diphosphate, creating a conformation that is optimal for binding to the enzyme's active site. nih.govnih.gov Furthermore, Mg²⁺ ions are integral to the structure of the active site itself, correctly positioning substrates and activating water molecules for nucleophilic attack. ebi.ac.uk

Fructose-1,6-bisphosphatase (FBPase)